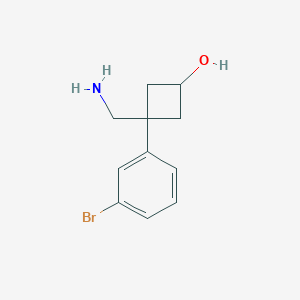

3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol

Description

3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol is a cyclobutane-based compound featuring a brominated aromatic ring and an aminomethyl substituent. Its structural rigidity, conferred by the cyclobutane core, makes it a valuable fragment in medicinal chemistry for probing conformational effects in drug design.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

3-(aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H14BrNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2 |

InChI Key |

OBLMKENRRQTDRB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(CN)C2=CC(=CC=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol can be achieved through several synthetic routes

Cyclization Reaction: A bromophenyl-substituted cyclobutane precursor can be synthesized through a [2+2] cycloaddition reaction between an alkene and a bromophenyl-substituted alkene.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Sodium azide (NaN₃), Sodium methoxide (NaOCH₃)

Major Products

Oxidation: Ketones, Aldehydes

Reduction: Phenyl-substituted cyclobutanol

Substitution: Azido-substituted cyclobutanol, Methoxy-substituted cyclobutanol

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl and bromophenyl groups can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: 3- vs. 4-Bromophenyl Derivatives

- 3-(Aminomethyl)-3-(4-bromophenyl)cyclobutan-1-ol (CAS 1487508-87-1): This positional isomer substitutes bromine at the 4-position of the phenyl ring. For example, meta-substituted bromophenyl groups may enhance π-stacking interactions compared to para-substituted analogues .

- Synthetic Utility: The 3-bromo derivative is more reactive in Suzuki-Miyaura couplings due to the meta-directing effects of the aminomethyl group, whereas the 4-bromo isomer may exhibit different regioselectivity .

Table 1: Comparison of Bromophenyl Derivatives

Core Structure Modifications

Cyclobutane vs. Pyridine Cores

- 3-bromo-5-(difluoromethyl)-4-methylpyridine :

This pyridine-based compound lacks the cyclobutane ring, resulting in a planar structure with different electronic properties. The pyridine nitrogen enhances solubility in polar solvents but reduces conformational rigidity compared to cyclobutane derivatives. Such differences are critical in drug design, where rigidity can improve target selectivity .

Table 2: Cyclobutane vs. Pyridine Derivatives

| Property | Cyclobutane Derivative | Pyridine Derivative |

|---|---|---|

| Core Rigidity | High (strain from cyclobutane) | Low (planar structure) |

| Solubility | Moderate (polar groups) | High (pyridine nitrogen) |

| Synthetic Flexibility | Functionalizable hydroxyl/amine | Limited by aromatic stability |

Functional Group Variations

Aminomethyl vs. Carbamate/Amine Derivatives

- cis-tert-butyl (3-(aminomethyl)cyclobutyl) carbamate (CAS 871014-28-7): The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthesis. This contrasts with the free aminomethyl group in the target compound, which is more reactive but may require stabilization via salt formation (e.g., hydrochloride salts, as seen in related compounds) .

- However, the bromine atom in the target compound offers a handle for further halogen-specific modifications .

Table 3: Functional Group Impact on Properties

| Compound | Key Substituents | Solubility (Predicted) | Biological Utility |

|---|---|---|---|

| Target Compound | 3-Bromophenyl, aminomethyl, hydroxyl | Moderate | Drug fragment, intermediate |

| cis-tert-butyl carbamate derivative | Carbamate, tert-butyl | Low | Protected intermediate |

| VUF25580 | Benzylamine, propyl | Low | CNS-targeting candidates |

Biological Activity

3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a cyclobutane ring, an aminomethyl group, and a bromophenyl substituent, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, the inhibition of the USP1/UAF1 deubiquitinase complex has been linked to increased anticancer efficacy. The compound's structure allows it to interact with this target effectively, leading to enhanced apoptosis in cancer cells .

Antibacterial Activity

Research has shown that derivatives of cyclobutane compounds can possess antibacterial properties. Although specific data on this compound is limited, related compounds have demonstrated activity against Gram-positive bacteria, suggesting potential for this compound as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key SAR findings from related compounds:

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 22 | 3-CF₃-Ph | inactive | No activity |

| 23 | 4-CF₃-Ph | inactive | No activity |

| 24 | 2-NO₂-Ph | 7.8 ± 2.4 | Moderate activity |

| 25 | 2-OMe-Ph | 0.94 ± 0.35 | High activity |

| 28 | 2-iPr-Ph | 0.18 ± 0.06 | Very high activity |

The data indicate that modifications at the phenyl ring significantly influence the inhibitory potency against targets like USP1/UAF1, with electron-donating groups enhancing activity .

Case Studies

Case Study 1: Inhibition of USP1/UAF1

In a study focusing on the USP1/UAF1 complex, analogs of cyclobutane derivatives were evaluated for their inhibitory effects. Compounds with similar structures to this compound showed promising results, demonstrating selective inhibition at nanomolar concentrations and synergistic effects when combined with cisplatin in cancer cell lines .

Case Study 2: Antibacterial Screening

Another study assessed the antibacterial efficacy of cyclobutane derivatives against various bacterial strains. Although specific results for our compound were not detailed, related structures exhibited significant antibacterial activity against Staphylococcus aureus and MRSA strains, indicating a potential pathway for further exploration of this compound's antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.